(3S,8AR)-3-Cyclopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Description
(3S,8aR)-3-Cyclopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a cyclic dipeptide (diketopiperazine) characterized by a cyclopropyl substituent at the 3-position of the pyrrolo-pyrazine-dione scaffold. Cyclic dipeptides are structurally simple yet biologically significant metabolites frequently identified in microbial fermentation systems, particularly from Streptomyces and Bacillus species . The stereochemistry (3S,8aR) and the cyclopropyl group are critical to its bioactivity, influencing its interactions with cellular targets such as DNA, kinases, and biofilm-associated proteins.
Properties
IUPAC Name |
(3S,8aR)-3-cyclopropyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-9-7-2-1-5-12(7)10(14)8(11-9)6-3-4-6/h6-8H,1-5H2,(H,11,13)/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXZKXAACTVUIB-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)N2C1)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C(=O)N[C@H](C(=O)N2C1)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3S,8AR)-3-Cyclopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrrolo[1,2-a]pyrazines, characterized by a bicyclic structure that contributes to its biological properties. Its unique cyclopropyl group enhances its interaction with biological targets, potentially leading to diverse pharmacological effects.
Antimicrobial Activity
Research has shown that derivatives of pyrrolo[1,2-a]pyrazine-1,4-dione exhibit antimicrobial properties. A study highlighted the antifungal activity of related compounds extracted from Streptomyces species, demonstrating moderate hemolytic activity and cytotoxicity against various cell lines . The compound's ability to induce chromosomal aberrations was minimal compared to standard antimicrobial agents, suggesting a favorable safety profile for therapeutic applications.
Antioxidant Properties
Another significant aspect of this compound is its antioxidant activity. A study identified this compound as a strong antioxidant agent derived from microbial sources. It was shown to mitigate oxidative stress by scavenging free radicals, which is crucial for preventing oxidative damage associated with various diseases .
Anticancer Potential
The anticancer potential of pyrrolo[1,2-a]pyrazine derivatives has been explored in various studies. For instance, compounds similar to this compound have demonstrated cytotoxic effects against breast cancer cell lines through mechanisms involving apoptosis and autophagy induction . These findings suggest that the compound may serve as a lead for developing novel anticancer agents.
Case Studies and Research Findings
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Antimicrobial : The compound may disrupt microbial cell membranes or interfere with metabolic pathways.
- Antioxidant : It likely acts by donating electrons to free radicals or chelating metal ions that catalyze oxidative reactions.
- Anticancer : Induction of apoptosis may occur through the activation of caspases and modulation of apoptotic pathways involving p53 and NF-κB.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of (3S,8AR)-3-Cyclopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione as an anticancer agent. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
- In Vitro Studies : Research indicates that derivatives of this compound exhibit significant antiproliferative activity against human cancer cell lines such as Panc-1 (pancreatic cancer), PC3 (prostate cancer), and MDA-MB-231 (breast cancer) .
- Mechanism of Action : The compound's mechanism involves the induction of apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation .
Antimicrobial Properties
The structure of this compound lends itself to antimicrobial activity. Preliminary data suggest that it may inhibit the growth of various pathogenic microorganisms.
- Aspergillus fumigatus : The compound has been reported in studies involving Aspergillus fumigatus, indicating its potential antifungal properties .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Derivatives of this compound are being synthesized to enhance its biological activity and selectivity.
Synthesis Pathway
A common synthetic route includes:
- Formation of the hexahydropyrrolo core through cyclization reactions.
- Introduction of the cyclopropyl group via alkylation techniques.
This synthetic flexibility allows for the exploration of various substituents that may improve efficacy or reduce toxicity.
Case Studies
Several case studies have documented the effects of this compound derivatives:
Comparison with Similar Compounds
Anticancer Activity
- Cyclopropyl variant: Limited direct data, but structural analogs with bulky substituents (e.g., isobutyl, benzyl) exhibit IC₅₀ values in the micromolar range against colon (HCT116), cervical (HeLa), and glioblastoma cells. For example, cyclo(Leu-Pro) (3-isobutyl) inhibits HCT116 growth via cell cycle arrest .
- Cyclo(Phe-Pro) (3-benzyl): Promotes apoptosis in Caco-2 cells at 0.01 mg/mL by inactivating AKT1 kinase .
- Phenylmethyl analog : Reduces oxidative damage in cancer cells, enhancing cytotoxic effects when combined with alkylating agents .
Antioxidant Activity
- The unsubstituted pyrrolo[1,2-a]pyrazine-1,4-dione core (hexahydro-) shows radical scavenging activity, with EC₅₀ values comparable to ascorbic acid in DPPH assays .
- Hydrophobic substituents (e.g., isobutyl, benzyl) enhance membrane permeability, increasing intracellular antioxidant efficacy. For instance, Bacillus tequilensis-derived analogs reduce oxidative stress in bacterial biofilms .
Antimicrobial and Anti-Biofilm Activity
- Cyclopropyl group: Not directly studied, but phenylmethyl and isobutyl analogs disrupt P. aeruginosa and P. mirabilis biofilms by inhibiting quorum-sensing pathways (e.g., LasR and LuxS systems) .
- 3-Isobutyl variant : Synergizes with phthalate esters in Bacillus amyloliquefaciens extracts to suppress fungal pathogens like Alternaria solani .
Physicochemical and Stereochemical Considerations
- Steric effects : The cyclopropyl group’s rigid, planar structure may improve binding to hydrophobic enzyme pockets compared to flexible isobutyl or benzyl groups .
- Stereochemistry : The (3S,8aR) configuration is critical for bioactivity. For example, (3R,8aS)-3-isobutyl analogs show reduced cytotoxicity compared to their (3S,8aR) counterparts .
Preparation Methods
Cyclization of Dipeptides Containing Cyclopropyl Amino Acid
- Starting Materials : The key precursor is the dipeptide composed of cyclopropyl-substituted amino acid and proline or another amino acid capable of forming the bicyclic system.
- Cyclization Conditions : Typically, the dipeptide is subjected to cyclization under dehydrating conditions, such as heating in solvents like toluene or under reduced pressure to promote intramolecular amide bond formation.
- Stereochemical Outcome : The stereochemistry is controlled by using enantiomerically pure amino acid starting materials, ensuring the (3S,8AR) configuration in the final diketopiperazine.
Solid-Phase Peptide Synthesis (SPPS) Followed by Cyclization
- SPPS techniques can be employed to assemble the linear dipeptide with the cyclopropyl group.
- After cleavage from the resin, the linear peptide undergoes cyclization in solution.
- This method allows for high purity and stereochemical control.
Use of Activated Esters or Coupling Reagents
- Activation of carboxyl groups (e.g., using carbodiimides like EDC or DCC) facilitates cyclization.
- Coupling reagents promote intramolecular cyclization under mild conditions, preserving stereochemistry.
Representative Synthetic Route (Hypothetical Based on Analogous Compounds)
| Step | Reagents/Conditions | Description | Notes |
|---|---|---|---|
| 1 | Cyclopropylglycine (or derivative) + Proline derivative | Formation of linear dipeptide via peptide coupling | Use of coupling reagents (e.g., EDC/HOBt) |
| 2 | Purification of dipeptide | Chromatography or crystallization | Ensures stereochemical purity |
| 3 | Cyclization under reflux in toluene or DMF | Intramolecular amide bond formation | Heating promotes ring closure |
| 4 | Purification of diketopiperazine product | Recrystallization or preparative HPLC | Final product isolation |
Analytical Characterization Supporting Preparation
- NMR Spectroscopy : Confirms ring closure and stereochemistry by characteristic chemical shifts and coupling constants.
- Mass Spectrometry : Confirms molecular weight consistent with cyclopropyl-substituted diketopiperazine.
- X-Ray Crystallography : Provides definitive structural confirmation including stereochemistry (as reported for related compounds).
- Chiral HPLC : Used to verify enantiomeric purity.
Comparative Data Table of Preparation Parameters for Related Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione Derivatives
Research Findings and Notes
- No direct literature source explicitly details the preparation of the cyclopropyl-substituted compound, but synthesis strategies for structurally related hexahydropyrrolo[1,2-a]pyrazine-1,4-diones are well documented.
- The cyclopropyl group introduction is typically achieved by using cyclopropyl-containing amino acid derivatives in peptide coupling.
- Cyclization to the diketopiperazine ring is a key step, often conducted thermally or using coupling reagents.
- Stereochemical control is critical and achieved by starting with enantiopure amino acids.
- Analytical methods such as X-ray crystallography, NMR, and mass spectrometry confirm the structure and purity.
- Patent literature related to cyclopropyl-containing bicyclic peptides suggests similar synthetic approaches, emphasizing the use of peptide coupling and cyclization.
Q & A
Q. What are the recommended methods for synthesizing (3S,8aR)-3-cyclopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione?
The compound can be synthesized via cyclization of linear dipeptide precursors, leveraging established diketopiperazine (DKP) formation protocols. Key steps include:
- Cyclization conditions : Use carbodiimide coupling agents (e.g., DCC) in anhydrous solvents (e.g., DMF) under nitrogen .
- Stereochemical control : Chiral auxiliaries or enzymatic resolution may be required to maintain the (3S,8aR) configuration .
- Purification : Reverse-phase HPLC or silica gel chromatography is recommended for isolating the product from cyclic byproducts .
Q. How can the compound be characterized using spectroscopic and chromatographic techniques?
- Mass Spectrometry (MS) : Electron ionization (EI-MS) at 70 eV generates diagnostic fragments (e.g., m/z 210.27 for [M+H]+). Compare with NIST reference spectra for validation .
- Gas Chromatography (GC) : Use non-polar columns (e.g., DB-5MS) with a temperature gradient (50°C to 300°C) to assess purity and retention indices .
- NMR : Key signals include δ 4.2–4.5 ppm (pyrrolidine Hα), δ 3.1–3.3 ppm (pyrazine Hβ), and δ 0.6–1.2 ppm (cyclopropyl protons) .
Q. What physicochemical properties are critical for experimental design?
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational ambiguities in the compound?
Single-crystal X-ray diffraction (SC-XRD) reveals:
- Crystal system : Monoclinic (P21 space group) with Z = 2 .
- Bond angles : Cyclopropyl C-C-C angle ~60°, confirming strain .
- Hydrogen bonding : Intermolecular N-H···O=C interactions stabilize the lattice, forming polymeric chains along the b-axis .
Methodological Note: Use MoKα radiation (λ = 0.71073 Å) and SHELX software for refinement .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- pH stability : Hydrolysis of the DKP ring occurs at pH < 3 or pH > 10, monitored via HPLC .
- Thermal stability : Decomposition above 200°C (TGA data); store at 2–8°C in inert atmospheres .
- Oxidative stability : Susceptible to radical-mediated degradation; use antioxidants (e.g., BHT) in long-term studies .
Q. What strategies are effective for resolving contradictions in spectral data?
- Case study : Discrepancies in GC retention indices (RI) may arise from column polarity. Cross-validate using polar (e.g., DB-WAX) and non-polar columns .
- MS/MS fragmentation : Compare collision-induced dissociation (CID) patterns with synthetic analogs (e.g., cyclo(Leu-Pro)) to confirm structural assignments .
Q. How can bioactivity assays be designed for this compound?
- Target selection : Prioritize GPCRs or ion channels, as similar DKPs (e.g., cyclo(Pro-Val)) modulate these targets .
- Assay conditions : Use HEK293 cells transfected with target receptors; measure Ca2+ flux or cAMP levels .
- Negative controls : Include non-cyclopropyl analogs to isolate steric/electronic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
